3,5-Dinitrobenzoic acid;1,3-thiazol-2-amine
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Overview
Description
3,5-Dinitrobenzoic acid;1,3-thiazol-2-amine: is a compound that combines two distinct chemical structures: 3,5-dinitrobenzoic acid and 1,3-thiazol-2-amine. 3,5-Dinitrobenzoic acid is an aromatic compound known for its use in identifying alcohol components in esters and in the fluorometric analysis of creatinine . 1,3-Thiazol-2-amine, on the other hand, is a heterocyclic compound containing sulfur and nitrogen, which is significant in medicinal chemistry due to its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
3,5-Dinitrobenzoic acid: is synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid.
1,3-Thiazol-2-amine: can be synthesized through various methods, including the reaction of thioamides with α-haloketones or α-haloesters.
Industrial Production Methods:
- Industrial production of 3,5-dinitrobenzoic acid typically involves large-scale nitration processes with stringent control over reaction conditions to ensure high yields and purity .
- The production of 1,3-thiazol-2-amine involves similar large-scale synthesis methods, often optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions:
3,5-Dinitrobenzoic acid: undergoes nitration, reduction, and substitution reactions.
1,3-Thiazol-2-amine: participates in nucleophilic substitution, oxidation, and donor-acceptor reactions.
Common Reagents and Conditions:
- For nitration of 3,5-dinitrobenzoic acid, concentrated sulfuric acid and nitric acid are commonly used .
- For reactions involving 1,3-thiazol-2-amine, reagents such as α-haloketones, α-haloesters, and various oxidizing agents are employed .
Major Products:
Scientific Research Applications
Chemistry:
- 3,5-Dinitrobenzoic acid is used in the identification of alcohols and amines through derivatization .
- 1,3-Thiazol-2-amine is a core structure in the synthesis of various biologically active compounds .
Biology and Medicine:
- 3,5-Dinitrobenzoic acid is used in the fluorometric analysis of creatinine .
- 1,3-Thiazol-2-amine derivatives are found in numerous drugs, including anticancer, antimicrobial, and antiviral agents .
Industry:
Mechanism of Action
3,5-Dinitrobenzoic acid:
- Acts as a derivatizing agent, forming derivatives with alcohols and amines that can be easily identified by their melting points .
1,3-Thiazol-2-amine:
Comparison with Similar Compounds
4-Nitrobenzoic acid: Used similarly to 3,5-dinitrobenzoic acid but forms derivatives with lower melting points.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Uniqueness:
Properties
CAS No. |
881848-55-1 |
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Molecular Formula |
C10H8N4O6S |
Molecular Weight |
312.26 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H4N2O6.C3H4N2S/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;4-3-5-1-2-6-3/h1-3H,(H,10,11);1-2H,(H2,4,5) |
InChI Key |
NYCGNFHJBZPEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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